Clavamine

Beschreibung

Historical Context and Evolution of Clavamine Research

Research into compounds named "this compound" or structurally related clavams has evolved along different paths based on their natural sources and observed activities. One significant line of research originated with the investigation of spider venoms. Studies in the late 1980s and early 1990s led to the isolation and characterization of insecticidal compounds from the venom of the Joro spider, Nephila clavata. researchgate.netjst.go.jpcapes.gov.brresearchgate.net These compounds, identified as acylpolyamines, included one specifically named "this compound," recognized for its potent insecticidal properties. researchgate.netjst.go.jpcapes.gov.brresearchgate.netmedkoo.com Subsequent research focused on elucidating the precise chemical structure of this spider toxin and developing synthetic routes for its production to facilitate further study and potential applications. jst.go.jpcapes.gov.brresearchgate.netcapes.gov.br

Concurrently, in the field of antibiotic research, the discovery of clavulanic acid from Streptomyces clavuligerus introduced the clavam ring system as a key structural motif. mdpi.com While clavulanic acid itself is a beta-lactamase inhibitor rather than a direct antibiotic, its discovery spurred research into related structures containing the clavam core. mdpi.comwikipedia.orgnih.govbiolife-publisher.itfuturelearn.com These beta-lactam related compounds have been extensively studied for their role in overcoming antibiotic resistance. mdpi.comwikipedia.orgbiolife-publisher.itfuturelearn.comnih.govmdpi.comnih.govnih.govnih.govfrontiersin.org Although not typically referred to as "this compound," their structural relationship to the clavam name warrants their inclusion when discussing compounds potentially associated with this nomenclature in a broader context of academic research.

Chemical Diversity within Compounds Referred to as "this compound" in Scientific Literature

The term "this compound" in scientific literature primarily points to an acylpolyamine spider toxin. However, to address the potential for confusion arising from the name's root "clavam," it is important to distinguish this from beta-lactam related clavam structures.

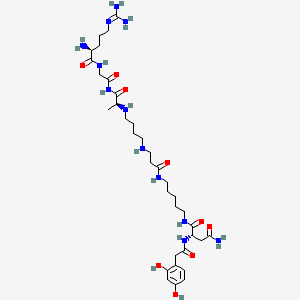

Acylpolyamine-type this compound is a neurotoxic compound isolated from the venom of the spider Nephila clavata. researchgate.netjst.go.jpcapes.gov.brresearchgate.netmedkoo.com Its chemical structure is characterized by an aromatic moiety, amino acid residues, and a polyamine chain. Specifically, the structure includes a 2,4-dihydroxyphenylacetic acid group, asparagine, arginine, glycine, alanine, cadaverine (1,5-pentanediamine), and putreanine (8-amino-4-azaoctanoic acid). jst.go.jpcapes.gov.brresearchgate.net The full chemical name reflects this complex composition, such as N-(2,4-dihydroxyphenylacetyl-L-asparaginyl)-N'-(N-(L-arginyl-glycyl-L-alanyl)-8-amino-4-azaoctanoyl)-1,5-pentanediamine. ontosight.ai Research has confirmed its structure through synthesis and analytical methods like NMR and mass spectrometry. jst.go.jpcapes.gov.brresearchgate.net

Studies on acylpolyamine this compound have focused on its insecticidal activity. It has been identified as a main insecticidal component in the crude venom of Nephila clavata. jst.go.jpcapes.gov.br Its mechanism of action involves effects on the nervous system, particularly as a blocker of glutamate receptors and ion channels in insects. scispace.comuni-frankfurt.denih.gov Research findings indicate that the activity can be influenced by the presence of metal ions. acs.org The synthesis of this compound has been achieved to provide sufficient quantities for detailed biological and chemical studies. jst.go.jpcapes.gov.brresearchgate.netcapes.gov.br

Table 1: Characteristics of Acylpolyamine this compound

| Feature | Description |

| Source Organism | Nephila clavata (Joro spider) researchgate.netjst.go.jpcapes.gov.brresearchgate.netmedkoo.com |

| Chemical Class | Acylpolyamine researchgate.netscispace.comuni-frankfurt.denih.govacs.orgscielo.brmdpi.com |

| Key Structural Units | 2,4-dihydroxyphenylacetic acid, Asparagine, Arginine, Glycine, Alanine, Cadaverine, Putreanine jst.go.jpcapes.gov.brresearchgate.net |

| PubChem CID | 5487352 nih.gov |

| Primary Activity | Insecticidal, Neurotoxic (Glutamate receptor/ion channel blocker) scispace.comuni-frankfurt.denih.gov |

While the acylpolyamine from spider venom is sometimes referred to as "this compound," a distinct class of compounds structurally related to the clavam ring system exists within the realm of antibiotics and beta-lactamase inhibitors. The most prominent example is clavulanic acid. mdpi.comwikipedia.orgfuturelearn.comnih.gov Clavulanic acid is a naturally occurring compound isolated from Streptomyces clavuligerus. mdpi.comnih.gov Its structure features a beta-lactam ring fused to an oxazolidine ring, forming the clavam core. mdpi.comwikipedia.orgfuturelearn.com

Research on clavulanic acid and related clavam structures primarily focuses on their ability to inhibit bacterial beta-lactamase enzymes. mdpi.comwikipedia.orgnih.govbiolife-publisher.itfuturelearn.comnih.govmdpi.comnih.govnih.govnih.govfrontiersin.org These enzymes produced by bacteria can hydrolyze the beta-lactam ring in many antibiotics, leading to resistance. mdpi.comwikipedia.orgbiolife-publisher.itfuturelearn.comnih.govmdpi.comnih.govfrontiersin.org Clavulanic acid acts as a suicide inhibitor, binding irreversibly to beta-lactamases and protecting co-administered beta-lactam antibiotics from degradation. mdpi.comfuturelearn.comnih.govnih.govnih.gov This synergistic effect is widely utilized clinically, for example, in formulations combining amoxicillin and clavulanic acid. mdpi.combiolife-publisher.itfuturelearn.comnih.govnih.govnih.gov The biosynthesis of the beta-lactam ring in clavams, including clavulanic acid, involves a distinct enzymatic pathway compared to penicillins and cephalosporins. nih.gov

Table 2: Characteristics of Clavulanic Acid (a Beta-Lactam Related Clavam)

| Feature | Description |

| Source Organism | Streptomyces clavuligerus mdpi.comnih.gov |

| Chemical Class | Clavam (Beta-lactam fused to Oxazolidine ring) mdpi.comwikipedia.orgfuturelearn.com |

| PubChem CID | 5460408 nih.gov |

| Primary Activity | Beta-lactamase inhibitor mdpi.comwikipedia.orgnih.govbiolife-publisher.itfuturelearn.comnih.govmdpi.comnih.govnih.govnih.govfrontiersin.org |

It is important to note that while clavulanic acid is a prominent example of a beta-lactam related clavam structure extensively studied in academic research, it is not typically referred to as "this compound" in the literature. The term "this compound" is more consistently applied to the acylpolyamine spider toxin. researchgate.netjst.go.jpcapes.gov.brresearchgate.netmedkoo.comcapes.gov.brscispace.comuni-frankfurt.denih.govacs.orgscielo.brmdpi.combiocat.comvenoms.chjcu.edu.aunih.govmdpi-res.com

Eigenschaften

CAS-Nummer |

129121-68-2 |

|---|---|

Molekularformel |

C35H60N12O9 |

Molekulargewicht |

792.9 g/mol |

IUPAC-Name |

(2S)-N-[5-[3-[4-[[(2S)-1-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C35H60N12O9/c1-22(32(54)47-31(53)21-45-33(55)25(36)8-7-16-44-35(38)39)41-13-6-5-12-40-17-11-29(51)42-14-3-2-4-15-43-34(56)26(20-28(37)50)46-30(52)18-23-9-10-24(48)19-27(23)49/h9-10,19,22,25-26,40-41,48-49H,2-8,11-18,20-21,36H2,1H3,(H2,37,50)(H,42,51)(H,43,56)(H,45,55)(H,46,52)(H4,38,39,44)(H,47,53,54)/t22-,25-,26-/m0/s1 |

InChI-Schlüssel |

CNPKUNLMCQYVBE-HRNNMHKYSA-N |

SMILES |

CC(C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)NCCCCNCCC(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O |

Isomerische SMILES |

C[C@@H](C(=O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)NCCCCNCCC(=O)NCCCCCNC(=O)[C@H](CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O |

Kanonische SMILES |

CC(C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)NCCCCNCCC(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

129121-68-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

clavamin clavamine N-(2,4-dihydroxyphenylacetyl-L-asparaginyl)-N'-(N-(L-arginyl-glycyl-L-alanyl)-8-amino-4-azaoctanoyl)-1,5-pentanediamine |

Herkunft des Produkts |

United States |

Chemical Synthesis and Synthetic Methodologies of Clavamine and Analogues

Total Synthesis Strategies and Complex Molecule Construction

The total synthesis of complex natural products like Clavamine often employs strategic approaches to efficiently assemble the molecular architecture. These strategies are designed to overcome challenges associated with molecular size, structural complexity, and the presence of multiple reactive functional groups.

Convergent and Divergent Synthetic Approaches

A divergent synthesis starts from a common intermediate and branches out to produce a range of related compounds or different members of a compound class mdpi.com. This strategy is useful for synthesizing libraries of analogues or structurally related natural products from a shared advanced precursor mdpi.comchemrxiv.orgrsc.org. The choice of a common intermediate that can be transformed into various target molecules is crucial in divergent synthesis mdpi.com.

While specific details on the application of strictly convergent or divergent strategies solely for the Nephila clavata this compound in the provided snippets are limited, the synthesis of complex polyamine toxins from spider venom, which are composed of multiple building blocks, inherently benefits from fragment coupling approaches that align with convergent principles venoms.ch. Similarly, the synthesis of various polyamine analogues from common polyamine backbones exemplifies a divergent approach researchgate.netnih.gov.

Development of Chemo- and Regioselective Routes

Chemoselectivity and regioselectivity are paramount in the synthesis of molecules with multiple functional groups, such as this compound. Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule acs.org. Regioselectivity concerns the preferential reaction at one specific site within a molecule among several possible reactive sites mdpi.comnih.govnih.govrsc.org.

In the synthesis of polyamines and their derivatives, achieving chemoselective protection and deprotection of amine groups is essential to control the site of reactions like acylation or alkylation acs.orgcapes.gov.br. Facile synthesis of polyamine derivatives often relies on methods that allow for selective functionalization of specific amine functionalities within the polyamine chain capes.gov.br.

Regioselective transformations are also critical in constructing the complex architecture of this compound. For instance, in the synthesis of related compounds like clavaminol-G, regioselective reactions such as azidolysis of an epoxide are key steps in establishing the desired connectivity nih.gov. The development of synthetic routes that exhibit high chemo- and regioselectivity minimizes the formation of unwanted byproducts and simplifies purification, leading to more efficient syntheses.

Stereoselective Syntheses

Stereoselective synthesis is crucial for creating molecules with defined three-dimensional arrangements of atoms, particularly when multiple chiral centers are present wiley.commhmedical.com. This compound (CID 5487352) contains several chiral centers originating from its amino acid components nih.gov. Controlling the absolute and relative stereochemistry at these centers is vital for synthesizing the biologically active form of the molecule.

Stereoselective synthetic methods aim to favor the formation of one stereoisomer over others wiley.com. Various strategies exist, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions wikipedia.orgnih.gov. For example, in the synthesis of clavaminol-G, a palladium(II)-catalysed directed Overman rearrangement was employed as a key stereoselective step to establish the desired configuration researchgate.netrsc.org.

While detailed stereoselective routes specifically for the spider toxin this compound are not extensively described in the provided snippets, the importance of stereochemistry in related compounds like clavaminic acid, where specific configurations at ring junctures are linked to biological activity, highlights the necessity of stereocontrol in the synthesis of this class of natural products nih.gov. Research in stereoselective synthesis continues to develop new methods applicable to complex chiral molecules rsc.orgvanderbilt.eduresearchgate.net.

Synthetic Approaches to this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is important for exploring structure-activity relationships and developing compounds with potentially improved properties. These efforts often involve modifying the core scaffold or synthesizing related polyamine structures.

Design Principles for Scaffold Modification

The design of this compound derivatives and analogues involves modifying the core polyamine amide scaffold to alter its physical, chemical, or biological properties nih.govchemrxiv.orgrsc.orgrsc.org. Design principles often consider the impact of structural changes on factors such as charge distribution, flexibility, hydrogen bonding capacity, and interactions with biological targets.

For polyamine analogues in general, modifications can include altering the length and number of methylene groups between amine functionalities, changing the nature of the amine groups (e.g., primary, secondary, tertiary), or introducing cyclic or aromatic substituents researchgate.netnih.govfinechem-mirea.ru. These modifications can influence cellular uptake, metabolism, and binding affinity to various biomolecules nih.govfinechem-mirea.ru.

Facile Synthesis of Polyamine Derivatives

The facile synthesis of polyamine derivatives is crucial for generating a diverse set of analogues for evaluation. "Facile synthesis" implies synthetic routes that are straightforward, efficient, and relatively easy to perform, often involving readily available starting materials and mild reaction conditions capes.gov.br.

Methods for the facile synthesis of polyamine derivatives often involve strategies for selective functionalization of the different amine groups within the polyamine backbone acs.orgcapes.gov.br. Techniques such as controlled acylation, alkylation, and protection/deprotection strategies are employed to introduce desired substituents at specific positions researchgate.netacs.orgcapes.gov.br.

Research has focused on developing efficient methods for synthesizing protected polyamines and subsequently modifying them to create a variety of derivatives capes.gov.brmdpi.com. These methods are essential for systematic studies of how structural variations in the polyamine scaffold and attached groups affect the properties of this compound analogues.

Structural Characterization and Advanced Spectroscopic Analysis in Clavamine Research

Application of High-Resolution Spectroscopic Techniques for Structure Elucidation

Spectroscopic techniques are indispensable tools in organic chemistry for identifying and characterizing chemical compounds. For a complex molecule like clavamine, a suite of spectroscopic methods is employed to piece together its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule by exploiting the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. Analysis of NMR spectra provides detailed information about the types of protons and carbons present, their chemical environments, and their connectivity to neighboring atoms.

In the structural characterization of this compound, ¹H-NMR and ¹³C-NMR spectroscopy are crucial for assigning specific signals to different parts of the molecule, such as the aromatic ring, amino acid residues (arginine, glycine, alanine, asparagine), and the polyamine chain (cadaverine and putreanine units) capes.gov.brresearchgate.net. The chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H-NMR spectrum provide insights into the number and types of protons and their proximity to electronegative atoms or functional groups. aocs.orgwm.edu For instance, characteristic shifts are observed for olefinic protons, allylic protons, and protons adjacent to heteroatoms. aocs.org Similarly, ¹³C-NMR spectroscopy helps in identifying different carbon environments within the molecule.

Two-dimensional NMR techniques, such as COSY, TOCSY, NOESY, HSQC, and HMBC, are often employed to establish correlations between nuclei and map out the connectivity and spatial relationships within the this compound structure. jcu.edu.aujcu.edu.au COSY and TOCSY experiments reveal couplings between protons on adjacent or coupled atoms, while HSQC and HMBC experiments provide correlations between protons and carbons, including those separated by multiple bonds. NOESY experiments are particularly useful for determining the relative stereochemistry by identifying protons that are spatially close to each other.

Published research on this compound has utilized ¹H-NMR spectroscopy to confirm the identity of synthetic this compound by comparing its spectrum to that of the natural compound, finding them to be identical. capes.gov.br This indicates that the synthetic route successfully reproduced the molecular structure of the natural product.

Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can help in identifying substructures. For this compound, mass spectrometry, particularly Fast Atom Bombardment (FAB) mass spectrometry and tandem mass spectrometry (MS/MS), has been instrumental in determining its molecular formula and sequence of amino acid and polyamine components. capes.gov.brvenoms.ch

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Methods

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. walshmedicalmedia.com For this compound, IR spectroscopy can help confirm the presence of amide bonds (from the amino acid linkages), hydroxyl groups (in the dihydroxyphenylacetyl moiety), and amine groups (in the polyamine chain). walshmedicalmedia.com Different functional groups absorb infrared radiation at specific wavenumbers, creating a unique spectral fingerprint that can be compared to known compounds or used to infer structural features.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. walshmedicalmedia.comredalyc.orgresearchgate.netresearchgate.net this compound contains a 2,4-dihydroxyphenylacetyl moiety, which is an aromatic system with hydroxyl groups. This chromophore is expected to exhibit characteristic absorption bands in the UV region. venoms.ch UV-Vis spectroscopy can be used to detect the presence of this aromatic system and potentially provide information about its electronic environment. redalyc.orgresearchgate.net

Crystallographic Studies for Three-Dimensional Structure and Stereochemistry

While spectroscopic methods provide detailed information about the connectivity and functional groups, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms (molecular structure) and the absolute stereochemistry of a crystalline compound. epdf.pubresearchgate.netrsc.orgmdpi-res.com

For this compound, obtaining suitable crystals for X-ray diffraction analysis would provide unambiguous information about bond lengths, bond angles, and torsional angles, as well as confirm the stereochemistry at each chiral center. rsc.org Crystallographic studies can reveal the conformation of the molecule in the solid state and how molecules pack together in the crystal lattice. epdf.pub Although direct crystallographic data specifically for this compound were not prominently found in the immediate search results, X-ray analysis has been successfully applied to elucidate the structure and absolute stereochemistry of related compounds, such as clavulanic acid esters. rsc.org This suggests that if crystalline samples of this compound can be obtained, X-ray crystallography would be a powerful tool for confirming its full 3D structure and stereochemical details. researchgate.netmdpi-res.com

Structure-activity Relationship Sar Studies of Clavamine Compounds

Methodologies for SAR Determination and Lead Optimization

SAR studies of natural products like Clavamine involve systematic approaches to understand how modifications to the chemical structure influence biological activity. These studies are fundamental for identifying key structural features responsible for activity and for optimizing lead compounds for desired pharmacological effects.

Systematic Chemical Modification and Biological Evaluation

Systematic chemical modification is a primary method for determining the SAR of this compound. This involves synthesizing or isolating analogs of this compound with specific alterations to its structure, such as changes to the amino acid sequence, polyamine chain length or branching, or modifications of the aromatic moiety. The biological activity of these modified compounds is then evaluated to determine the impact of each structural change.

The characterization of natural this compound involved the use of a synthetic compound, confirming the structure and providing a basis for further synthetic modifications. wikipedia.orgfishersci.atfishersci.ca Total synthesis allows for the creation of a variety of analogs that may not be naturally present in the venom, enabling a comprehensive exploration of the structural requirements for insecticidal activity. fishersci.atfishersci.ca While specific detailed examples of systematic modifications and their biological evaluation solely for this compound are not extensively detailed in the provided snippets, this methodology is standard for SAR studies of complex natural products and related spider acylpolyamines. Studies on related spider toxins, such as Nephilatoxins and JSTX, which are also acylpolyamines, have involved synthesizing analogs to investigate the role of different structural components on their activity, particularly on glutamate receptors. fishersci.atfishersci.ca These studies provide a framework for similar investigations into this compound's SAR.

Correlation of Structural Features with Molecular Targets and Biochemical Pathways

Influence of Polyamine Chain Length and Branching on Molecular Interactions

Acylpolyamines, including this compound, contain polyamine chains that are positively charged at physiological pH. These polyamine moieties are crucial for interacting with the negatively charged regions of ion channels, such as the pore of glutamate receptors. The length and branching pattern of the polyamine chain can significantly influence the binding affinity and blocking kinetics of these toxins. While direct, detailed SAR data specifically for this compound analogs with varied polyamine chains is not provided, research on related spider acylpolyamines has shown that alterations in the polyamine structure impact their potency and selectivity towards different subtypes of glutamate receptors. fishersci.atfishersci.ca The presence of specific polyamines like cadaverine and putreanine within the this compound structure wikipedia.org suggests that these components are critical for its interaction with its molecular targets, likely by facilitating entry into or binding within the ion channel pore. The mention of the "biochemical significance of polyamines" in the context of this compound's toxicity further supports the importance of this structural feature. fishersci.se

Role of Metal Chelation in Modulating Molecular Activity

Studies have investigated the role of metal ions in spider venoms, including those from Nephila clavata, in relation to the insecticidal activity of this compound. flybase.org These studies suggest that metal chelates may play an important role in the intoxication and detoxication processes involving spider toxins. flybase.org

Research has shown that the insecticidal effectiveness of this compound on mosquito larvae can be influenced by the presence of specific metal ions. This compound was found to be effective in the presence of Ca2+, Fe3+, or Pb2+ ions, but ineffective in the presence of Mg2+, Zn2+, Fe2+, or Cu2+ ions. flybase.org This differential activity based on the presence of various metal ions indicates that metal chelation or interaction with metal ions is involved in the mechanism of action or stability of this compound. While the precise mechanism of how these metal ions modulate this compound's activity is not fully elucidated in the provided text, it is suggested that the formation of metal chelates is important. flybase.org This could involve the metal ion interacting directly with this compound, the target receptor, or a complex formed between this compound and its target.

The following table summarizes the observed effect of different metal ions on this compound's insecticidal activity against mosquito larvae as reported in one study: flybase.org

| Metal Ion | Effect on this compound Insecticidal Activity (Mosquito Larvae) |

| Ca²⁺ | Effective |

| Fe³⁺ | Effective |

| Pb²⁺ | Effective |

| Mg²⁺ | Ineffective |

| Zn²⁺ | Ineffective |

| Fe²⁺ | Ineffective |

| Cu²⁺ | Ineffective |

This data highlights the significant influence of specific metal ions on the biological activity of this compound and points towards the importance of metal chelation in its mechanism.

Molecular Mechanisms of Action of Clavamine Compounds

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Clavamine Analogues from Diverse Biological Sources

Future research will likely focus on broadening the search for novel this compound analogues beyond currently known sources. This involves investigating diverse biological reservoirs, including underexplored microbial strains, plants, and marine organisms. The rationale behind this lies in the potential for these new sources to yield clavamines with unique structural variations and potentially novel biological activities. Techniques such as targeted genome mining and metagenomics could play a crucial role in identifying gene clusters associated with this compound biosynthesis in these diverse organisms, guiding the isolation and characterization of new analogues.

Elucidation of Complete Biosynthetic Pathways for Understudied Clavamines

While some progress has been made in understanding the biosynthesis of certain clavamines, the complete pathways for many understudied analogues remain to be fully elucidated. Future efforts will concentrate on dissecting these complex enzymatic processes. This involves identifying and characterizing the specific enzymes involved in each step of this compound synthesis, from initial precursors to the final bioactive compounds. Advanced techniques such as isotopic labeling, enzyme assays, and genetic manipulation of producing organisms will be instrumental in this endeavor. Elucidating these pathways is crucial not only for understanding the natural production of clavamines but also for enabling potential future efforts in synthetic biology and engineered biosynthesis nih.govnih.govbiorxiv.orgfrontiersin.orgresearchgate.net. Research into the biosynthesis of other natural products, such as ferrichrome A and reserpine, highlights the complexity and the methods used to unravel these pathways nih.govbiorxiv.org. Chemoproteomics, for instance, has proven valuable in elucidating biosynthetic pathways of complex natural products by identifying functional proteins interacting with substrates frontiersin.org.

Rational Design of Novel this compound-Based Chemical Probes and Modulators

A significant future direction involves the rational design of this compound-based chemical probes and modulators. This approach leverages the structural features of clavamines to create molecules with tailored biological activities and specific target interactions. By understanding the structure-activity relationships of existing clavamines, researchers can design novel compounds with enhanced potency, selectivity, or altered pharmacokinetic properties. These rationally designed molecules can serve as valuable tools for dissecting biological pathways, identifying molecular targets, and potentially as leads for the development of new therapeutic agents researchgate.netchemicalprobes.orgnih.govmdpi.comrsc.org. The design process often involves computational methods and consideration of factors like target selectivity, affinity, cell permeability, and solubility researchgate.netmdpi.com.

Development of Advanced Analytical Platforms for Comprehensive this compound Profiling

The comprehensive analysis of clavamines in complex biological matrices requires sophisticated analytical techniques. Future research will focus on developing and refining advanced analytical platforms for this purpose. This includes the development of highly sensitive and selective methods for the detection, identification, and quantification of diverse this compound analogues. Techniques such as high-resolution mass spectrometry, advanced chromatography, and potentially hyphenated techniques will be crucial for comprehensive this compound profiling in various biological samples. The development of such platforms will facilitate the discovery of new clavamines, the study of their distribution and metabolism, and the evaluation of their biological roles gbibio.comresearchgate.netmdpi.comagcbio.com. The need for advanced analytical methods is a general trend in the analysis of drugs and biologically active substances mdpi.com. Comprehensive profiling using advanced multi-modal analytical platforms is also being explored for characterizing complex molecules like biosimilars researchgate.net.

Q & A

Basic Research Questions

How should researchers design initial experiments to assess Clavamine’s physicochemical properties?

To evaluate this compound’s solubility, stability, and reactivity, employ a tiered experimental approach:

- Phase 1: Conduct in silico predictions (e.g., molecular dynamics simulations) to identify potential degradation pathways .

- Phase 2: Perform controlled bench experiments under varying pH, temperature, and solvent conditions, using HPLC or mass spectrometry for quantification .

- Variables to control: Oxygen exposure, light sensitivity, and purity of reagents to minimize confounding factors .

- Baseline comparison: Use structurally analogous compounds to contextualize this compound’s behavior .

What methodologies are recommended for synthesizing this compound with high reproducibility?

- Stepwise optimization: Start with small-scale reactions (≤100 mg) to refine stoichiometry and catalyst loading, validated via TLC and NMR .

- Purification protocols: Combine column chromatography with recrystallization, monitoring purity via melting-point analysis and chiral HPLC .

- Documentation: Maintain detailed reaction logs (time, temperature, yield) to identify batch-to-batch variability .

How can researchers address contradictory data in early-stage this compound studies?

- Root-cause analysis: Audit experimental conditions (e.g., solvent purity, instrument calibration) and replicate studies in triplicate .

- Statistical validation: Apply ANOVA or t-tests to assess significance of discrepancies, ensuring sample sizes meet power requirements .

- Cross-lab collaboration: Share raw datasets with independent labs for external validation .

Advanced Research Questions

What advanced techniques resolve this compound’s mechanism of action in enzymatic inhibition?

- Kinetic assays: Use stopped-flow spectroscopy to measure transient-state kinetics, comparing this compound’s inhibitory constants (Ki) with known inhibitors .

- Structural analysis: Employ X-ray crystallography or cryo-EM to map binding sites, complemented by molecular docking simulations .

- Data integration: Correlate kinetic parameters with structural data to propose a unified mechanistic model .

How should researchers design dose-response studies to minimize off-target effects?

- Tiered dosing: Test logarithmic concentration ranges (e.g., 1 nM–100 µM) in cell-based assays, using siRNA knockdowns to confirm target specificity .

- Multi-omics profiling: Pair transcriptomics and metabolomics to identify pathway-level perturbations unrelated to the primary target .

- Negative controls: Include inert analogs or vehicle-only groups to distinguish this compound-specific effects .

What strategies mitigate batch variability in this compound production for in vivo studies?

- Quality-by-Design (QbD): Implement Design of Experiments (DoE) to optimize synthesis parameters (e.g., reaction time, solvent ratio) .

- Analytical comparability: Use LC-MS/MS to profile impurities across batches and establish acceptance criteria (e.g., ≤0.1% unidentified peaks) .

- Stability testing: Monitor degradation under accelerated storage conditions (40°C/75% RH) to define shelf-life limits .

Methodological Rigor & Data Analysis

How to ensure statistical robustness in this compound’s pharmacokinetic studies?

- Non-compartmental analysis (NCA): Calculate AUC, Cmax, and t1/2 using Phoenix WinNonlin, ensuring compliance with FDA guidelines .

- Bootstrap resampling: Assess confidence intervals for parameters derived from sparse sampling .

- Species scaling: Apply allometric principles to extrapolate rodent data to human equivalents, validating with in vitro hepatocyte models .

What bioinformatics tools are suitable for analyzing this compound’s transcriptomic effects?

- Pipeline: Process RNA-seq data via STAR alignment → DESeq2 for differential expression → GSEA for pathway enrichment .

- Validation: Cross-reference with qPCR on key genes (e.g., CYP3A4, TNF-α) and orthogonal assays like Western blot .

- Public databases: Compare findings against GEO datasets from similar compounds to identify unique this compound signatures .

Ethical & Reporting Standards

How to ethically source this compound for academic research?

- Synthesis in-house: Follow institutional biosafety protocols (e.g., fume hood use, waste disposal) and obtain IRB approval for animal/human studies .

- Third-party vendors: Verify suppliers via third-party audits and request Certificates of Analysis (CoA) for purity .

What guidelines govern data sharing in collaborative this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.